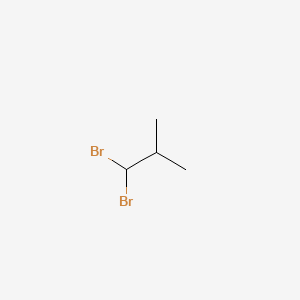
1,1-dibromo-2-methyl-propane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
1,2-Dibromo-2-methylpropane can be synthesized through the bromination of isobutene. The reaction typically involves the addition of bromine (Br2) to isobutene (C4H8) under controlled conditions. The reaction is carried out in an inert solvent such as carbon tetrachloride (CCl4) at room temperature. The bromine adds across the double bond of isobutene, resulting in the formation of 1,2-Dibromo-2-methylpropane.
Analyse Des Réactions Chimiques
1,2-Dibromo-2-methylpropane undergoes several types of chemical reactions, including:
Substitution Reactions: It can undergo nucleophilic substitution reactions where the bromine atoms are replaced by other nucleophiles such as hydroxide ions (OH-), resulting in the formation of alcohols.
Elimination Reactions: Under basic conditions, 1,2-Dibromo-2-methylpropane can undergo elimination reactions to form alkenes. For example, treatment with a strong base like potassium hydroxide (KOH) can lead to the formation of isobutene.
Reduction Reactions: It can be reduced to form hydrocarbons. For instance, catalytic hydrogenation can convert 1,2-Dibromo-2-methylpropane to isobutane.
Applications De Recherche Scientifique
1,2-Dibromo-2-methylpropane has been used in various scientific research applications, including:
Organic Synthesis: It serves as an intermediate in the synthesis of other organic compounds. Its reactivity makes it useful in the preparation of complex molecules.
Material Science: It is used in the development of new materials, particularly in the synthesis of polymers and resins.
Biological Studies: It has been used in studies related to enzyme inhibition and protein modification due to its ability to react with nucleophiles in biological systems.
Industrial Applications: It is used in the production of flame retardants and other brominated compounds.
Mécanisme D'action
The mechanism of action of 1,2-Dibromo-2-methylpropane involves its reactivity with nucleophiles. The bromine atoms in the compound are highly electrophilic, making them susceptible to attack by nucleophiles. This reactivity allows it to participate in various chemical reactions, including substitution and elimination reactions. In biological systems, it can modify proteins and enzymes by reacting with nucleophilic amino acid residues.
Comparaison Avec Des Composés Similaires
1,2-Dibromo-2-methylpropane can be compared with other brominated organic compounds such as:
1,2-Dibromoethane: Similar to 1,2-Dibromo-2-methylpropane, it undergoes nucleophilic substitution and elimination reactions. 1,2-Dibromoethane is more commonly used as a fumigant and in leaded gasoline.
1,2-Dibromopropane: This compound also undergoes similar chemical reactions but has different physical properties and applications. It is used in organic synthesis and as a solvent.
1,2-Dibromo-2-methylpropane is unique due to its specific structure and reactivity, making it valuable in various research and industrial applications.
Propriétés
Formule moléculaire |
C4H8Br2 |
|---|---|
Poids moléculaire |
215.91 g/mol |
Nom IUPAC |
1,1-dibromo-2-methylpropane |
InChI |
InChI=1S/C4H8Br2/c1-3(2)4(5)6/h3-4H,1-2H3 |
Clé InChI |
FGOANQWFWXSPKL-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C(Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















